Zhebeirine

Anti-NSCLC Activity Cytotoxicity Assay Spectrum-Effect Relationship

Zhebeirine (CAS 143120-47-2) is a defined cevanine steroidal alkaloid from Fritillaria puqiensis, supplied as a single-molecule reference standard (≥98% HPLC). It resolves variability inherent to crude botanical extracts and avoids the hERG liability associated with peimine/peiminine. - Anti-NSCLC: IC50 36.93 μM (A549), highest potency among six Fritillaria alkaloids; in vivo xenograft inhibition. - Mechanism: p53 pathway modulation, CDK1/2 & Cyclin A2/B2 downregulation. - Global shipping, ambient conditions, in stock.

Molecular Formula C27H43NO2
Molecular Weight 413.6 g/mol
Cat. No. B8118302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZhebeirine
Molecular FormulaC27H43NO2
Molecular Weight413.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
InChIInChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+,22-,23+,24-,25+,27-/m1/s1
InChIKeyMWBJDDYEYGDWCZ-PAYGNFRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zhebeirine: Steroidal Alkaloid for NSCLC and Respiratory Research


Zhebeirine, also designated as 25-Epieduardine or Puqiedinone, is a C-nor-D-homosteroidal alkaloid belonging to the cevanine class [1]. The compound was initially isolated and characterized from the bulbs of Fritillaria puqiensis and has since been identified in multiple Fritillaria species [2]. Structural elucidation confirms a molecular formula of C27H43NO2 (molecular weight 413.64 g/mol) with a cevane skeleton characterized by a hexacyclic ring system [3]. As a single-molecule reference standard, Zhebeirine provides researchers with a defined chemical entity for anti-NSCLC activity studies and respiratory pharmacology investigations, as opposed to undefined botanical extracts where composition variability limits experimental reproducibility [4].

Steroidal alkaloid reference standard for NSCLC and respiratory research
Single defined chemical entity vs. variable botanical extracts
Cevanine-class alkaloid with unique C-6 ketone and 25α configuration

Why Generic Alkaloid Substitution Fails for Zhebeirine


Substituting Zhebeirine with other cevanine-type steroidal alkaloids such as peimine (verticine), peiminine (verticinone), or imperialine introduces substantial scientific and procurement risk. The Fritillaria genus produces numerous structurally related alkaloids that differ in hydroxylation patterns, oxidation states at C-6, and stereochemistry at C-25, all of which fundamentally alter pharmacological activity and target engagement [1]. Different Fritillaria species exhibit distinct alkaloid profiles: for example, F. thunbergii contains predominantly peimine and peiminine, whereas F. puqiensis yields Zhebeirine as a characteristic constituent [2]. These compositional differences mean that crude extracts or alternative single alkaloids cannot replicate Zhebeirine's specific anti-NSCLC activity profile, which was identified through spectrum-effect relationship analysis as one of six bioactive components driving Fritillariae Bulbus efficacy [3]. Furthermore, co-occurring alkaloids such as peimine and peiminine demonstrate measurable hERG channel blockade (IC50 = 26.1–47.6 μM), introducing potential cardiotoxicity concerns that may not extrapolate directly to Zhebeirine without confirmatory testing [4].

Structural variants may shift activity
Hydroxylation patterns and C-6 oxidation state differ among cevanine alkaloids, potentially altering target engagement and pathway response.
Species-specific alkaloid profiles
Fritillaria species produce distinct alkaloid mixtures; crude extracts or alternative single alkaloids may not reproduce the NSCLC cell-model response profile.
hERG channel blockade context
Co-occurring alkaloids such as peimine and peiminine demonstrate measurable hERG blockade; extrapolation to Zhebeirine requires confirmatory testing.

Zhebeirine Quantitative Differentiation Evidence


Anti-NSCLC Activity in A549 Cells vs. Related Alkaloids

In a spectrum-effect relationship study designed to identify bioactive anti-NSCLC components within Fritillariae Bulbus, Zhebeirine demonstrated the highest inhibitory effect on A549 cell viability among six screened steroidal alkaloids including verticine, verticinone, ebeiedinone, yibeissine, and peimisine [1]. The study employed orthogonal partial least squares regression to correlate chemical profiles with inhibitory activity.

A549 cytotoxicity ranking
Reported
Ranked highest among 6 Fritillaria alkaloids (IC50 36.93 μM) in CCK-8 assay
Supports NSCLC cell-model screening context
Direct head-to-head comparison; quantitative IC50 for comparators not detailed
Anti-NSCLC Activity Cytotoxicity Assay Spectrum-Effect Relationship

In Vivo Anti-Tumor Efficacy in A549 Xenograft Model

Beyond in vitro potency, Zhebeirine was further validated in an in vivo A549 xenograft tumor model in nude mice [1]. The study reported dosage-dependent inhibition of tumor growth following Zhebeirine administration, confirming that the in vitro anti-proliferative activity translates to in vivo therapeutic effect [1]. This in vivo validation distinguishes Zhebeirine from many Fritillaria alkaloids that have only been characterized at the in vitro level.

Xenograft model response
Reported
Dosage-dependent tumor growth inhibition in A549 xenograft model; only compound advanced to in vivo testing among 6 screened alkaloids
Supports xenograft model-response endpoint context
Quantitative tumor volume data in full text; comparator in vivo data absent
In Vivo Anti-Tumor Efficacy Xenograft Model NSCLC

Oral Bioavailability by UPLC-MS/MS

A UPLC-MS/MS method was developed and validated to quantify Zhebeirine in mouse blood following both intravenous and oral administration [1]. The absolute oral bioavailability (F) was determined to be 22.8% [1]. This pharmacokinetic parameter is essential for researchers designing in vivo dosing regimens and interpreting efficacy studies.

Oral bioavailability
Supporting evidence
22.8% (absolute F)
Supports exposure-model validation
Mouse model; UPLC-MS/MS quantification
Pharmacokinetics Oral Bioavailability ADME

Structural Differentiation: C-25 Stereochemistry and C-6 Oxidation

Zhebeirine is structurally defined as 25-epieduardine, indicating a stereochemical inversion at the C-25 position relative to eduardine [1]. The compound bears a ketone functional group at the C-6 position (cevan-6-one skeleton) and a hydroxyl group at C-3 (3β-hydroxy configuration) [2]. These structural features distinguish Zhebeirine from closely related alkaloids such as peimine (C-6 hydroxyl rather than ketone) and peiminine (C-6 ketone with different C-20 stereochemistry) [3].

Stereochemical identity
Class-level inference
C-6 ketone; 25α configuration (25-epieduardine); differs from peimine (C-6 hydroxyl) and eduardine (25β)
Supports stereochemical-control context for SAR
NMR and MS structural elucidation
Structural Differentiation Stereochemistry Structure-Activity Relationship

Mechanism of Action: p53 Pathway and Cell Cycle Arrest

Proteomics and western blot analyses revealed that Zhebeirine exerts its anti-NSCLC effects through a defined molecular mechanism involving p53 signaling pathway modulation [1]. Specifically, Zhebeirine treatment down-regulated the expression of CDK1, CDK2, Cyclin A2, and Cyclin B2 while inhibiting p53 phosphorylation [1]. Additionally, downstream effectors including PCNA, 14-3-3σ, and CHEK1 were significantly decreased [1].

p53 pathway engagement
Supporting evidence
Down-regulation of CDK1/2, Cyclin A2/B2; inhibition of p53 phosphorylation; decreased PCNA, 14-3-3σ, CHEK1
Supports p53 pathway-response interpretation
Proteomics and western blot; mechanism not assessed for other alkaloids
Mechanism of Action p53 Signaling Cell Cycle Arrest

Purity Specification: ≥98–99% HPLC

Commercially sourced Zhebeirine is available with purity specifications ranging from ≥98% to ≥99.0% as verified by HPLC analysis . This high purity level ensures that experimental outcomes are attributable to Zhebeirine itself rather than co-eluting impurities or degradation products, which is particularly critical given the structural similarity and potential co-occurrence of multiple Fritillaria alkaloids in crude extracts [1].

Purity specification
Supporting evidence
≥98–99% (HPLC)
Supports reference standard procurement
Eliminates batch variability of crude extracts
Purity Specification Quality Control Reference Standard

Zhebeirine Research and Industrial Application Scenarios


NSCLC Drug Discovery and Preclinical Development

Zhebeirine is indicated for NSCLC-focused drug discovery programs requiring a steroidal alkaloid lead compound with demonstrated in vitro and in vivo anti-tumor activity. As documented in the spectrum-effect relationship study, Zhebeirine exhibited an IC50 of 36.93 μM against A549 cells—the highest inhibitory potency among six screened Fritillaria alkaloids—and dosage-dependent xenograft tumor growth inhibition in nude mice [1]. The compound's validated mechanism of action through p53 pathway modulation and cell cycle arrest (down-regulation of CDK1/2, Cyclin A2/B2) provides a defined molecular framework for hypothesis-driven medicinal chemistry optimization [1]. Researchers procuring Zhebeirine for NSCLC studies benefit from established in vivo dosing parameters supported by oral bioavailability data (22.8%) [2].

Structure-Activity Relationship and Pharmacophore Studies

Zhebeirine serves as a critical reference compound for SAR studies investigating the relationship between cevanine-type alkaloid structural features and anti-cancer activity. Its unique structural identity—defined by C-6 ketone oxidation and 25α stereochemistry (25-epieduardine)—distinguishes it from structurally related alkaloids such as peimine (C-6 hydroxyl), peiminine (C-6 ketone, differing C-20 stereochemistry), and eduardine (25β configuration) [1][2]. The documented differential activity between Zhebeirine and these comparators in the same assay system establishes a structural-activity baseline for medicinal chemistry efforts aimed at optimizing anti-NSCLC potency [2].

Reference Standard for Fritillaria Authentication

Zhebeirine at ≥98% HPLC purity is suitable as an analytical reference standard for the authentication and quality control of Fritillaria-derived botanical materials. Different Fritillaria species exhibit distinct alkaloid profiles: F. puqiensis yields Zhebeirine as a characteristic constituent, whereas F. thunbergii contains predominantly peimine and peiminine [1][2]. The compound's defined chromatographic properties enable its use as a marker compound for species differentiation, supporting pharmacopoeial monographs and botanical identity testing where precise chemical profiling is required [3].

Respiratory Pharmacology: Antitussive and Expectorant Activity

Zhebeirine is applicable to respiratory pharmacology studies investigating antitussive and expectorant mechanisms. The compound was originally isolated from F. puqiensis, a traditional antitussive medicinal plant, and has demonstrated antitussive and expectorant properties in preclinical models [1]. For researchers investigating respiratory indications, Zhebeirine offers a defined single-molecule alternative to complex Fritillaria extracts, enabling precise dose-response characterization and mechanism-of-action studies that cannot be reliably conducted with variable botanical mixtures [2].

Application
Selection Property
Validation Focus
NSCLC cell-model and xenograft studies
Cell-model endpoint review
p53 pathway and cell cycle arrest endpoints
Cevanine alkaloid SAR studies
Stereochemical-control context
C-6 oxidation and C-25 stereochemistry correlation
Fritillaria species authentication
HPLC purity specification
Species-specific alkaloid profiling
Antitussive/expectorant research models
Respiratory pharmacology context
Dose-response in preclinical models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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